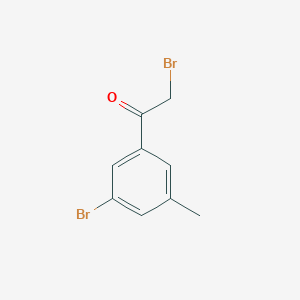

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-bromo-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXOPPKYQLTAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, α-bromoacetophenones serve as indispensable bis-electrophilic building blocks. 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 260430-27-1) is a highly reactive intermediate characterized by a strategically positioned α-bromine atom and a di-substituted phenyl ring[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and its primary downstream application in the construction of bioactive heterocycles via the Hantzsch thiazole synthesis.

Physicochemical & Structural Profiling

Understanding the baseline quantitative data of this compound is critical for predicting its behavior in complex solvent systems and multi-step synthetic workflows. The presence of the α-bromine significantly increases the electrophilicity of the adjacent carbonyl carbon while simultaneously rendering the α-carbon highly susceptible to S_N2 nucleophilic attack.

Table 1: Quantitative and Physicochemical Data Summary

| Property | Value |

| Chemical Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |

| CAS Number | 260430-27-1 |

| Molecular Formula | C₉H₈Br₂O |

| Molecular Weight | 291.97 g/mol |

| Structural Class | α-Bromoacetophenone derivative |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility Profile | Soluble in EtOAc, DCM, CHCl₃; Insoluble in H₂O |

| Reactivity Profile | Potent alkylating agent, lachrymator |

Synthesis Strategy: The α-Bromination Paradigm

The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically begins with the precursor 3-bromo-5-methylacetophenone. While traditional methods employ elemental bromine (Br₂) in acetic acid, this approach often suffers from poor regioselectivity, leading to di-bromination or unwanted nuclear bromination on the aromatic ring.

To achieve high fidelity, Copper(II) bromide (CuBr₂) in a refluxing solvent (e.g., ethyl acetate) is the preferred reagent ([2]).

Causality of Experimental Choices

Cu(II) acts as a mild Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the acidity of the α-protons, driving the formation of a copper enolate intermediate. The enolate then attacks a bromide ligand on the copper atom, resulting in a highly selective α-bromine transfer. Concurrently, Cu(II) is reduced to Cu(I), precipitating out of the solution and providing a self-validating visual cue of reaction progress.

Workflow for the selective α-bromination of 3-bromo-5-methylacetophenone using CuBr2.

Protocol 1: Self-Validating α-Bromination

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methylacetophenone (10.0 mmol) in 50 mL of anhydrous ethyl acetate.

-

Reagent Addition: Add Copper(II) bromide (20.0 mmol, 2.0 equiv) to the stirring solution. The mixture will immediately turn a dark green/black color.

-

Thermal Activation: Heat the reaction mixture to reflux (~77°C) under a nitrogen atmosphere to drive the enolization kinetics.

-

Self-Validation & Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 9:1). As the reaction proceeds, the dark CuBr₂ is consumed and reduced to Copper(I) bromide (CuBr), which precipitates as a distinct white solid. The transition from a dark solution to a suspension of white precipitate visually validates the completion of the bromination (typically 2–4 hours).

-

Workup & Isolation: Cool to room temperature. Filter the suspension through a pad of Celite to remove the CuBr byproduct. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from ethanol to yield the pure α-bromoketone.

Downstream Application: Hantzsch Thiazole Construction

The most prominent application of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is its use as a bis-electrophile in the Hantzsch Thiazole Synthesis ([3]). By reacting this compound with a thioamide or thiourea, researchers can rapidly construct highly substituted, biologically active thiazole scaffolds ([4]).

Causality of Experimental Choices

The reaction is conducted in a protic solvent (ethanol) under mild heating. The soft sulfur atom of the nucleophile selectively attacks the sp³ hybridized α-carbon in a rapid S_N2 displacement, expelling the bromide ion. The protic solvent stabilizes the developing ionic charges during this transition state. Subsequently, the basic nitrogen atom is positioned perfectly to attack the carbonyl carbon. The final dehydration step is thermodynamically driven by the formation of a stable, aromatic thiazole ring.

Mechanistic pathway of the Hantzsch thiazole synthesis via SN2 and cyclodehydration.

Protocol 2: Self-Validating Thiazole Synthesis

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (5.0 mmol) in 25 mL of absolute ethanol.

-

Nucleophile Addition: Add thiourea (5.5 mmol, 1.1 equiv) to the solution.

-

Cyclodehydration: Attach a reflux condenser and heat the mixture to a gentle reflux (78°C) for 2 hours.

-

Self-Validation & Isolation: Remove the heat source and cool the flask to 0–5°C in an ice bath. Because the reaction generates hydrobromic acid (HBr) as a byproduct, the final thiazole product will form a hydrobromide salt. The sudden, spontaneous crystallization of this salt from the cold ethanol provides immediate, self-validating proof of successful cyclodehydration.

-

Purification: Filter the crystalline precipitate under vacuum, washing the filter cake with ice-cold ethanol (10 mL) followed by diethyl ether (15 mL) to yield the pure 2-amino-4-(3-bromo-5-methylphenyl)thiazole hydrobromide.

Handling, Safety, and Analytical Quality Control

-

Safety Warning: Like all α-haloketones, 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is a potent alkylating agent and a severe lachrymator (tear-producing agent). All manipulations must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

-

Analytical QC (Expected NMR): Successful synthesis of the α-bromoketone is easily confirmed via ¹H NMR (CDCl₃). The defining feature is a sharp singlet integrating to 2 protons at approximately 4.40–4.60 ppm , corresponding to the α-CH₂-Br group. The disappearance of the methyl ketone singlet (~2.5 ppm) from the starting material confirms full conversion.

References

-

Sigmon, A. J., et al., "A Green, Facile Method for Selective α-Bromination of Flavanones", ACS Omega, 2022. Available at:[Link][2]

-

SynArchive, "Hantzsch Thiazole Synthesis". Available at:[Link][3]

Sources

Comprehensive Spectroscopic Profiling of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Executive Summary

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1) is a highly functionalized phenacyl bromide derivative widely utilized as a bifunctional electrophilic building block in medicinal chemistry and materials science. Its structural motif—an aromatic ring bearing meta-substituted methyl and bromo groups, coupled with an

For drug development professionals and synthetic chemists, rigorous structural validation of this intermediate is critical, as trace impurities or regioisomeric byproducts can derail downstream syntheses. This technical guide provides an authoritative, in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS) profiles, emphasizing the physical causality behind its unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic Causality & Structural Logic

In the

The aromatic region is defined by the 1,3,5-substitution pattern. Because the three aromatic protons (H-2, H-4, H-6) are meta to one another, they do not exhibit standard ortho-coupling (

Quantitative Data Summaries

Table 1:

Table 2:

Self-Validating Experimental Protocol: NMR

-

Sample Preparation: Dissolve 10–15 mg of high-purity (>98%) compound in 0.6 mL of deuterated chloroform (CDCl

). -

Internal Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to

0.00 ppm to prevent shift drift. -

Acquisition: Acquire spectra at 298 K using a 400 MHz (or higher) spectrometer. For

H, use a 30° pulse angle and a 2-second relaxation delay. For

Fourier-Transform Infrared (FT-IR) Spectroscopy

Spectroscopic Causality & Structural Logic

The carbonyl stretching frequency in standard unsubstituted acetophenones typically manifests around 1680 cm

Table 3: FT-IR Vibrational Modes (ATR Method)

| Wavenumber (cm

Self-Validating Experimental Protocol: FT-IR

-

Background Calibration: Perform a background scan of the empty ambient atmosphere immediately prior to sample analysis to subtract CO

and water vapor artifacts. -

Acquisition: Analyze the neat solid sample via Attenuated Total Reflectance (ATR) using a monolithic diamond crystal. Collect 32 co-added scans from 4000 to 400 cm

at a resolution of 4 cm -

Validation: Ensure the baseline transmittance is >95% in non-absorbing regions.

Electron Ionization Mass Spectrometry (EI-MS)

Spectroscopic Causality & Structural Logic

The presence of two bromine atoms in the intact molecule dictates a classic 1:2:1 isotopic cluster for the molecular ion (

The dominant fragmentation pathway is

Table 4: EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance (%) | Fragment Assignment |

|---|

| 290, 292, 294 | ~25, 50, 25 |

Self-Validating Experimental Protocol: EI-MS

-

Instrument Tuning: Calibrate the mass axis and tune the ion source using perfluorotributylamine (PFTBA) to ensure accurate mass assignment and optimal sensitivity across the m/z 50–600 range.

-

Sample Introduction: Introduce the sample via Gas Chromatography (GC) to ensure the compound is separated from any synthetic impurities (e.g., unreacted starting materials or dibrominated artifacts) prior to ionization.

-

Ionization: Operate the Electron Ionization (EI) source at a standard 70 eV to ensure reproducible fragmentation patterns that align with library databases.

Analytical Workflows & Visualizations

To ensure data integrity, structural elucidation must follow a multi-modal workflow, and fragmentation must be logically mapped.

EI-MS fragmentation pathway of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone highlighting α-cleavage.

Standardized spectroscopic validation workflow for phenacyl bromide derivatives.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

Technical Guide: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

CAS Number: 260430-27-1[1]

Part 1: Executive Summary

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 260430-27-1) is a specialized

This compound serves as a critical electrophile in drug discovery, particularly in the construction of thiazole , imidazole , and imidazopyridine scaffolds via condensation reactions. Its specific substitution pattern (3-bromo, 5-methyl) offers a unique balance of steric bulk and lipophilicity, making it a valuable building block for kinase inhibitors (e.g., VEGFR-2 targets) and other small-molecule therapeutics where precise structure-activity relationship (SAR) tuning is required.

Part 2: Chemical Identity & Physical Properties

The following data characterizes the compound's fundamental physicochemical profile. Researchers should verify these parameters upon receipt of commercial samples to ensure purity.

| Property | Description |

| Chemical Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |

| CAS Number | 260430-27-1 |

| Molecular Formula | |

| Molecular Weight | 291.97 g/mol |

| Appearance | Off-white to pale yellow solid (crystalline) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Hexanes |

| Reactivity | Highly reactive electrophile (Lachrymator); sensitive to moisture and light |

| Storage | 2–8°C, under inert atmosphere ( |

Part 3: Synthetic Pathways & Protocols

The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically proceeds via the electrophilic

3.1. Reaction Workflow

The following diagram outlines the standard synthetic route and the critical decision points for purification.

Figure 1: Synthetic workflow for the

3.2. Detailed Experimental Protocol

Objective: Synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone via acid-catalyzed bromination.

Materials:

-

1-(3-bromo-5-methylphenyl)ethanone (1.0 eq)

-

Bromine (

) (1.05 eq) [Caution: Corrosive, Volatile] -

Glacial Acetic Acid (Solvent)

-

Hydrobromic acid (HBr), 48% aq. (Catalytic, 0.1 eq)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 1-(3-bromo-5-methylphenyl)ethanone in glacial acetic acid (5 mL per mmol). Add catalytic HBr.

-

Bromine Addition: Cool the solution to 0°C using an ice bath. Add the bromine solution (diluted in acetic acid) dropwise over 30 minutes. The slow addition prevents poly-bromination.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. The reaction color should fade from deep red/orange to pale yellow as bromine is consumed.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.

-

-

Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume). Stir vigorously for 15 minutes. The product should precipitate as a solid.

-

Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM), wash with saturated

(to remove acid) and brine. -

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if high purity (>98%) is required for biological assays.

Part 4: Mechanism of Action & Applications

4.1. Reactivity Profile

This compound is a "latch" molecule. The carbon-bromine bond at the

4.2. The Hantzsch Thiazole Synthesis

The primary application of CAS 260430-27-1 in drug discovery is the Hantzsch Thiazole Synthesis . By reacting this

Figure 2: Mechanism of the Hantzsch Thiazole Synthesis utilizing the target compound.

4.3. Significance in Drug Discovery

The 3-bromo-5-methylphenyl moiety provided by this building block is not merely structural; it is functional.

-

The Bromine Handle: The aryl bromine at position 3 allows for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core has been established.

-

The Methyl Group: Provides lipophilic bulk that can fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).

Part 5: Safety & Handling (Critical)

Hazard Class:

-

Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

-

Decontamination:

-

Spills: Do not wipe with paper towels immediately. Neutralize with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

-

Glassware: Rinse glassware with ethanol and dilute ammonia before removing it from the fume hood.

-

Part 6: References

-

Sigma-Aldrich. (n.d.). 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone Product Page. Retrieved from

-

ChemicalBook. (2025). 1-(3-Bromo-5-methylphenyl)ethanone Properties and Suppliers. Retrieved from

-

Podgoršek, A., et al. (2009). Selective Bromination of Ketones with NBS. Tetrahedron, 65(22), 4429-4439. (Contextual reference for bromination methodology).

-

Echemi. (n.d.).[2] 1-(3-Bromo-5-methylphenyl)ethanone CAS 1379325-64-0.[2][3][4] Retrieved from [2]

Sources

"2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" IUPAC name and synonyms

Compound Identity & Nomenclature

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is a halogenated acetophenone derivative serving as a critical electrophilic building block in medicinal chemistry. It is primarily utilized in "Fragment-Based Drug Discovery" (FBDD) for constructing heterocycles such as thiazoles, imidazoles, and imidazo[1,2-a]pyridines—scaffolds frequently observed in kinase inhibitors and GPCR ligands.

| Attribute | Detail |

| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethan-1-one |

| Common Synonyms | 3-Bromo-5-methylphenacyl bromide; |

| CAS Registry Number | 260430-27-1 |

| Molecular Formula | C |

| Molecular Weight | 291.97 g/mol |

| SMILES | CC1=CC(=CC(=C1)Br)C(=O)CBr |

| Structure Class |

Chemical Properties & Safety Profile[2][3][4][5]

Physicochemical Data

-

Appearance: Typically an off-white to light yellow crystalline solid.

-

Solubility: Soluble in DCM, chloroform, THF, and ethyl acetate.[1] Limited solubility in water.

-

Stability: Moisture-sensitive and light-sensitive. The C-Br bond adjacent to the carbonyl is labile; spontaneous hydrolysis or polymerization can occur if stored improperly.

Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Like most phenacyl bromides, this compound is a potent lachrymator (tear gas agent) and a severe skin/eye irritant.

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability of the

-bromo ketone.

Synthesis & Manufacturing

The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically proceeds via the regioselective

Synthetic Pathway (Graphviz)

Figure 1: Synthetic route from benzoic acid precursor to the target

Detailed Protocol: -Bromination

Note: This is a generalized protocol adapted for phenacyl bromides.

-

Dissolution: Dissolve 1.0 eq of 1-(3-Bromo-5-methylphenyl)ethanone (CAS 1379325-64-0) in glacial acetic acid (AcOH) or dichloromethane (DCM).

-

Bromination:

-

Method A (Elemental Bromine): Add 1.0 eq of Br

dropwise at 0°C. The reaction is autocatalytic; the red color of bromine should disappear as it is consumed. -

Method B (NBS): Add 1.05 eq of N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux in acetonitrile or CCl

.

-

-

Quenching: Pour the mixture into ice-cold water. If DCM was used, wash with saturated NaHCO

and brine. -

Purification: Recrystallize from ethanol/hexane. Avoid column chromatography on silica gel if possible, as

-bromoketones can degrade on acidic stationary phases.

Applications in Drug Discovery

This compound acts as a "linchpin" intermediate. The electrophilic carbon attached to the bromine allows for rapid cyclization with binucleophiles, forming heteroaromatic rings essential for kinase inhibition and receptor binding.

Key Reaction Pathways

Figure 2: Divergent synthesis of heterocycles using the target compound as an electrophile.

Hantzsch Thiazole Synthesis

The most common application is the reaction with thioureas or thioamides.

-

Mechanism: The sulfur atom of the thioamide attacks the

-carbon (displacing bromine), followed by cyclization of the nitrogen onto the carbonyl carbon and dehydration. -

Relevance: This generates 2,4-disubstituted thiazoles, a scaffold found in drugs like Dasatinib (though Dasatinib uses a different specific substitution pattern, the chemistry is identical).

Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridines yields imidazo[1,2-a]pyridines.

-

Relevance: This fused bicycle is a privileged structure in GABA receptor ligands and anti-inflammatory agents. The 3-bromo-5-methylphenyl group provides a lipophilic "tail" that can occupy hydrophobic pockets in target proteins (e.g., VEGFR-2).

Analytical Characterization Expectations

To validate the identity of CAS 260430-27-1, researchers should look for the following spectral signatures:

-

1H NMR (CDCl3, 400 MHz):

- ~2.40 ppm (s, 3H, Ar-CH3 )

- ~4.40 ppm (s, 2H, -C(O)CH2 Br) – Diagnostic Singlet

- ~7.50–8.00 ppm (m, 3H, Aromatic protons). The pattern will reflect the 1,3,5-substitution (meta-coupling).

-

Mass Spectrometry (LC-MS):

-

Expect a characteristic isotopic pattern due to two bromine atoms (

Br and -

M+ peaks at roughly m/z 290, 292, and 294 in a 1:2:1 ratio.

-

-

IR Spectroscopy:

-

Strong carbonyl stretch (C=O) around 1690–1705 cm

(shifted slightly lower than non-brominated ketones due to the heavy atom effect and conjugation).

-

References

-

Sigma-Aldrich. Product Detail: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1). Retrieved from

-

ChemicalBook. 1-(3-Bromo-5-methylphenyl)ethanone (Precursor CAS 1379325-64-0) Technical Data. Retrieved from [2]

-

BLD Pharm. Product Catalog: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone.[3] Retrieved from

-

BenchChem. Technical Guide to Alpha-Haloketones in Drug Discovery. (General reference for Hantzsch chemistry). Retrieved from

Sources

Technical Whitepaper: Hazard Profile and Safe Handling Protocols for 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Executive Summary & Chemical Identity

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 260430-27-1) is a highly reactive, di-brominated organic building block predominantly utilized in advanced pharmaceutical synthesis and materials science[1]. While its structural geometry makes it a valuable intermediate for cross-coupling reactions and heterocycle formation, the presence of the

Mechanistic Toxicology: The Alkylating Pharmacophore

As a Senior Application Scientist, it is critical to look beyond the basic hazard codes and understand the molecular causality of a compound's toxicity. 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is not merely a passive irritant; it is a targeted, irreversible 2[2].

The carbonyl group strongly withdraws electron density from the adjacent

The Lachrymatory Mechanism:

Mechanistic pathway of TRPA1 activation and lachrymation by alpha-bromoacetophenones.

Quantitative Safety & Physicochemical Data

To facilitate rapid risk assessment, the core physicochemical properties and GHS hazard classifications are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |

| CAS Registry Number | 260430-27-1 |

| Molecular Formula | C9H8Br2O |

| Molecular Weight | 291.97 g/mol |

| Structural Class | Substituted |

Table 2: GHS Hazard Profiling

| Hazard Class | GHS Code | Mechanistic Rationale |

| Skin Corrosion/Irritation | H314 | Covalent alkylation of epidermal proteins leading to rapid cell lysis and severe burns. |

| Serious Eye Damage | H318 | Rapid reaction with corneal nucleophiles; causes irreversible tissue damage and lachrymation. |

| Respiratory Toxicity | H335 | Inhalation of volatile vapors causes severe respiratory tract alkylation and pneumonitis. |

Self-Validating Experimental Protocol: Safe Handling & Decontamination

Standard laboratory operating procedures are insufficient for potent TRPA1 agonists. The following protocol establishes a self-validating system —meaning the workflow inherently confirms its own safety through chemical neutralization before any material or equipment exits the primary containment zone.

Phase 1: Engineering Controls & Preparation

-

Containment: All operations, including weighing and dissolution, must be performed within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[3].

-

PPE: Double-layer nitrile gloves (the outer layer must be changed immediately upon suspected contact), a tightly fitted chemical splash goggle, and a chemically resistant Tyvek apron are mandatory.

Phase 2: Dispensing and Reaction Setup

-

Inert Atmosphere: Due to the slow reaction of

-bromoketones with ambient moisture (which can generate corrosive hydrogen bromide gas), purge the reaction vessel with ultra-high purity Argon prior to dispensing[2]. -

Temperature Control: Maintain the primary reaction vessel at or below 15–20°C during the addition of the compound. Elevated temperatures exponentially increase the volatility of the lachrymatory vapors and promote unwanted side reactions[3].

Phase 3: In-Situ Quenching (Self-Validating Decontamination)

The most critical failure point in handling

-

Preparation of Quench Bath: Before opening the reagent bottle, prepare a 10% (w/v) Sodium Thiosulfate (

) bath inside the fume hood. -

Nucleophilic Displacement: Submerge all contaminated spatulas, weighing boats, and glassware directly into the thiosulfate bath. The thiosulfate anion is a superior nucleophile that rapidly displaces the

-bromide via an -

Validation: The complete dissolution of the organic residue into the aqueous phase visually validates that the electrophile has been successfully neutralized. Only after this visual confirmation can the glassware be removed from the hood for standard washing.

Self-validating decontamination workflow for electrophilic alpha-bromoketones.

References

-

BLD Pharm. "Safety Information: 3'-Bromoacetophenone Derivatives & CAS 260430-27-1". BLD Pharm Catalog. 1

-

National Center for Biotechnology Information (NCBI). "Phenacyl bromide | C8H7BrO | CID 6259 - PubChem". PubChem Database.2

-

Benchchem. "2-Bromo-1-(4-phenoxyphenyl)ethanone - Synthetic Pathways & Mechanism". Benchchem Technical Documents. 3

Sources

Technical Monograph: Physical & Synthetic Properties of Dibrominated Acetophenone Derivatives

The following technical guide is structured to serve as a high-level reference for researchers working with halogenated aromatic ketones. It prioritizes distinguishing between structural isomers that share the same molecular formula but exhibit vastly different reactivities and handling requirements.

Executive Summary

Dibrominated acetophenones are critical bifunctional intermediates in the synthesis of heterocycles (e.g., thiazoles, imidazoles), pharmaceutical agents (e.g., GSK-3

- -Dibromoacetophenones (Geminal): Highly reactive electrophiles used for generating 1,2-dicarbonyl equivalents.

-

Ring-Substituted Dibromoacetophenones (Nuclear): Stable building blocks for cross-coupling reactions and molecular scaffolding.

- ,Ring-Dibromoacetophenones (Mixed): Dual-functionality synthons allowing for sequential functionalization.

This guide provides a validated framework for the identification, synthesis, and safe handling of these isomers, with a focus on 2,2-dibromoacetophenone and 2,4'-dibromoacetophenone .

Structural Isomerism & Nomenclature

Correct identification is paramount as these isomers have distinct safety profiles and reactivities.

| Common Name | IUPAC Name | Substitution Type | CAS Registry | Key Reactivity |

| 2,2-Dibromoacetophenone | 2,2-dibromo-1-phenylethanone | Side-chain (Geminal) | 13665-04-8 | High electrophilicity; precursor to phenylglyoxal. |

| 2,4'-Dibromoacetophenone | 2-bromo-1-(4-bromophenyl)ethanone | Mixed ( | 99-73-0 | Heterocycle synthesis; protein modification (His/Cys residues). |

| 3,5-Dibromoacetophenone | 1-(3,5-dibromophenyl)ethanone | Ring (Meta) | 14401-73-1 | Cross-coupling partner; meta-directing scaffold. |

Physical Properties Matrix

The following data aggregates experimental values to facilitate rapid characterization.

| Property | 2,2-Dibromoacetophenone | 2,4'-Dibromoacetophenone | 3,5-Dibromoacetophenone |

| Molecular Weight | 277.94 g/mol | 277.94 g/mol | 277.94 g/mol |

| Appearance | Yellowish oil or low-melting solid | White to pale yellow needles | White crystalline solid |

| Melting Point | 36–38 °C | 108–110 °C | 68–69 °C |

| Boiling Point | Decomposes >140 °C | ~160 °C (1-2 Torr) | 318 °C (760 mmHg) |

| Solubility | DCM, EtOAc, DMSO | Ethanol (hot), Acetone, DMSO | Chloroform, Toluene |

| Lachrymator | Severe | Severe | Mild |

Critical Note: The

-brominated derivatives (2,2- and 2,4'-) are potent lachrymators. All physical manipulation must occur within a certified fume hood.

Spectroscopic Characterization (Self-Validating System)

Use the following NMR diagnostic peaks to validate product purity and distinguish between isomers.

Proton NMR ( H NMR) Diagnostics

Solvent: CDCl

| Isomer | Diagnostic Signal ( | Multiplicity | Assignment | Structural Logic |

| 2,2-Dibromo | 6.40 – 6.65 | Singlet (1H) | Deshielding by two geminal bromines + carbonyl anisotropy. | |

| 2,4'-Dibromo | 4.38 – 4.42 | Singlet (2H) | Typical | |

| 7.85 / 7.65 | Doublets (AA'BB') | Ar-H | Para-substitution pattern. | |

| 3,5-Dibromo | 2.58 – 2.62 | Singlet (3H) | Methyl ketone intact; no | |

| 8.00 / 7.80 | Doublet / Triplet | Ar-H | Meta-coupling ( |

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

):-

2,2-Dibromo: ~1705 cm

(Shifted to higher wavenumber due to -

2,4'-Dibromo: ~1693 cm

(Conjugation with aryl ring lowers frequency).

-

Synthetic Pathways & Mechanisms

The synthesis of these derivatives relies on controlling the bromination site (side-chain vs. ring) using specific catalysts and conditions.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the divergent synthesis pathways from acetophenone.

Caption: Divergent synthetic pathways for acetophenone bromination. Acid catalysis favors side-chain (

Validated Synthesis Protocol: 2,4'-Dibromoacetophenone

Objective: Selective

-

Reagents:

-

4-Bromoacetophenone (10 mmol, 1.99 g)

-

Copper(II) Bromide (

) (20 mmol, 4.47 g) -

Ethyl Acetate (EtOAc) / Chloroform (1:1 v/v, 50 mL)

-

-

Procedure:

-

Dissolve 4-bromoacetophenone in the solvent mixture in a 100 mL round-bottom flask.

-

Add

in one portion. -

Reflux the heterogeneous mixture for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material disappears.

-

Observation: The green

solid will turn to white CuBr as the reaction proceeds.

-

-

Work-up:

-

Filter off the white CuBr solid.

-

Wash the filtrate with water (

mL) to remove copper salts. -

Dry organic layer over

and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from hot ethanol to yield colorless needles (MP: 108–110 °C).

-

Why this works (Causality):

Applications in Drug Discovery

-

Thiazole Synthesis (Hantzsch Coupling): 2,4'-Dibromoacetophenone reacts with thioamides (e.g., thiourea) to form 2-amino-4-(4-bromophenyl)thiazole. This is a classic "self-validating" reaction; the product is fluorescent and easily characterized.

-

Cysteine Mapping: The

-bromo ketone moiety selectively alkylates cysteine residues in proteins, used to map active sites or attach fluorescent tags. -

GSK-3

Inhibition: 2,4'-Dibromoacetophenone acts as a specific inhibitor (IC

Safety & Handling Protocols

Hazard Class: Corrosive (Category 1B), Lachrymator.

-

Engineering Controls: All weighing and transfer must occur in a functioning fume hood. Do not transport open containers outside the hood.

-

Decontamination: Spills should be treated with a solution of sodium thiosulfate (10% aq) and sodium carbonate to quench the alkylating potential before cleanup.

-

First Aid:

-

Eyes: Rinse immediately with diphoterine or water for 15+ mins.

-

Skin: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic bromide better than water alone.

-

References

-

PubChem. 2,4'-Dibromoacetophenone Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. p-Bromophenacyl Bromide.[1][2][3][4] Org.[5][6][7] Synth. 1929, 9, 20. Available at: [Link]

Sources

- 1. p-Bromophenacyl Bromide [drugfuture.com]

- 2. 2,4'-Dibromoacetophenone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. askfilo.com [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Methodological & Application

"2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" in Hantzsch thiazole synthesis.

Application Note: Hantzsch Thiazole Synthesis Using 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Executive Summary

This guide details the protocol for utilizing 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (referred to herein as Compound A ) as a key intermediate in the Hantzsch thiazole synthesis. This scaffold is of particular interest in medicinal chemistry due to its 3-bromo-5-methyl substitution pattern . The meta-bromine offers a handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group provides lipophilicity and steric modulation without deactivating the ring significantly.

This document provides optimized protocols for synthesizing 2-aminothiazoles (via thiourea) and 2-substituted thiazoles (via thioamides), supported by mechanistic insights and safety guidelines for handling lachrymatory

Safety & Handling Profile (Critical)

Compound A is an

-

Engineering Controls: All weighing and transfer operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles (or face shield), and a lab coat are mandatory.

-

Decontamination: In case of a spill, neutralize immediately with a dilute solution of ammonia or 10% sodium thiosulfate to degrade the alkyl bromide.

-

Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

Mechanistic Insight

The Hantzsch synthesis involves the condensation of an

-

Nucleophilic Displacement (

): The sulfur atom of the thioamide attacks the -

Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by loss of water to aromatize the thiazole ring.

Impact of the 3-Bromo-5-Methyl Substituent:

-

Electronic Effect: The 3-bromo group is electron-withdrawing (inductive), which increases the electrophilicity of the carbonyl carbon and the

-carbon, potentially accelerating the initial -

Steric Effect: The substituents are in the meta positions (3 and 5), leaving the ortho positions open. This minimizes steric hindrance at the reaction center, ensuring high yields under standard reflux conditions.

Visual Pathway: Reaction Mechanism

Caption: Step-wise mechanism of Hantzsch synthesis transforming Compound A into the thiazole core.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-(3-bromo-5-methylphenyl)thiazole

Targeting the 2-aminothiazole scaffold using thiourea.

Reagents:

-

Compound A (1.0 equiv)[3]

-

Thiourea (1.1 – 1.2 equiv)

-

Ethanol (Absolute or 95%) - Solvent of choice for solubility and workup.

-

Ammonium hydroxide or Sodium bicarbonate (sat. aq.) - For neutralization.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (e.g., 1.0 mmol, ~292 mg) in Ethanol (5–10 mL).

-

Addition: Add Thiourea (1.2 mmol, 91 mg) in one portion. The mixture may remain a suspension initially.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation: The solid usually dissolves within 15–30 minutes as the reaction proceeds.

-

-

Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Checkpoint: The starting material (

) should disappear; a new polar spot (HBr salt of the product) often stays at the baseline or runs lower.

-

-

Precipitation (Workup):

-

Cool the reaction mixture to room temperature.

-

The product often crystallizes as the hydrobromide salt. If isolating the salt: Filter and wash with cold ethanol.

-

To isolate the free base (Standard): Pour the reaction mixture into 20 mL of water. Slowly add saturated

or dilute -

The free amine will precipitate as a solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with water (

mL) to remove inorganic salts. Air dry or dry under vacuum at 45°C.

Yield Expectations: 85–95% (High efficiency due to the robust nature of Hantzsch coupling).

Protocol B: Synthesis of 2-Methyl/Phenyl-4-(3-bromo-5-methylphenyl)thiazole

Targeting 2-alkyl/aryl substituted thiazoles using thioamides.

Reagents:

-

Compound A (1.0 equiv)[3]

-

Thioacetamide (for 2-Me) or Thiobenzamide (for 2-Ph) (1.1 equiv)

Modifications to Protocol A:

-

Follow the same dissolution and reflux steps.

-

Reaction Time: Thioamides are generally less nucleophilic than thiourea. Extend reflux time to 4–6 hours.

-

Workup: These products are less polar than the 2-amino derivatives. If precipitation does not occur upon neutralization:

-

Extract with Ethyl Acetate (

mL). -

Wash organics with brine, dry over

, and concentrate.[5] -

Purify via recrystallization (EtOH/Water) or flash chromatography.

-

Data Analysis & Troubleshooting

Analytical Characterization Table

| Feature | Expected Observation | Notes |

| TLC | Disappearance of SM; Appearance of fluorescent spot. | Thiazoles are often UV active (254 nm). |

| 1H NMR | Thiazole C5-H singlet ( | Distinctive singlet; confirms ring closure. |

| 1H NMR | Disappearance of | Confirms consumption of bromoketone.[2] |

| Appearance | White to pale yellow solid. | Darkening indicates oxidation or residual iodine (if used). |

Optimization Decision Tree

Caption: Troubleshooting logic for common Hantzsch synthesis issues.

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones." BenchChem Application Library. Accessed October 2023. Link

-

Chem Help Asap. "Hantzsch Thiazole Synthesis: Procedure – 2-amino-4-phenylthiazole." ChemHelpAsap Protocols. Link

-

National Institutes of Health (NIH). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." PubMed Central. Link

-

Organic Chemistry Portal. "Thiazole Synthesis." Organic Chemistry Portal. Link

-

Fisher Scientific. "Safety Data Sheet: 2-Bromo-1-phenylethanone." Fisher Scientific MSDS. Link

Sources

Application of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" in heterocyclic chemistry

Application Note: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone Subtitle: A Bifunctional Linchpin for Heterocyclic Library Generation and Kinase Inhibitor Discovery

Executive Summary

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (hereafter referred to as 3B5M-PB ) is a specialized

This specific motif is highly privileged in medicinal chemistry, particularly in the design of Type II Kinase Inhibitors (e.g., targeting VEGFR-2, p38 MAPK, and RAF). The 3-bromo group serves as a latent handle for late-stage diversification via Palladium-catalyzed cross-coupling, while the 5-methyl group provides a critical hydrophobic anchor often required for selectivity within the ATP-binding pocket.

This guide details the application of 3B5M-PB in synthesizing two critical scaffolds: 2-aminothiazoles and imidazo[1,2-a]pyridines , emphasizing protocols that preserve the aryl bromide for downstream functionalization.

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethan-1-one |

| Molecular Formula | |

| Molecular Weight | 291.97 g/mol |

| Physical State | Off-white to pale yellow solid (Lachrymator) |

| Solubility | Soluble in DCM, THF, Acetone, Acetonitrile; limited solubility in Ethanol (cold) |

| Key Functionality |

Reactivity Logic:

The molecule possesses two electrophilic sites with distinct reactivity profiles. The

Strategic Workflow: The "Cyclize-First" Approach

The most powerful application of 3B5M-PB lies in a sequential workflow where the heterocycle is built first, followed by diversification at the phenyl ring.

Figure 1: Divergent synthesis workflow utilizing the stability of the aryl bromide handle.

Protocol A: Hantzsch Thiazole Synthesis

This protocol synthesizes 4-(3-bromo-5-methylphenyl)-2-aminothiazoles . These structures mimic the core pharmacophore of several VEGFR inhibitors.

Mechanism:

-

Nucleophilic attack of sulfur on the

-carbon ( -

Imine formation/dehydration to close the ring.

Materials:

-

3B5M-PB (1.0 equiv)

-

Thiourea or N-substituted thiourea (1.1 equiv)

-

Ethanol (Absolute)

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3B5M-PB (1.0 mmol, ~292 mg) in Ethanol (5 mL).

-

Note: If the solid does not dissolve immediately, gentle warming (30°C) is permissible.

-

-

Addition: Add the thiourea derivative (1.1 mmol) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours .

-

Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting bromide (

) should disappear, and a polar spot (hydrobromide salt of the product) will appear at the baseline or low

-

-

Precipitation (Work-up):

-

Isolation: Filter the resulting solid, wash copiously with water (to remove inorganic salts), and dry under vacuum.

-

Purification: Recrystallization from Ethanol/Water (9:1) is usually sufficient.

Expected Yield: 75–85%

Protocol B: Imidazo[1,2-a]pyridine Synthesis

This protocol targets fused bicyclic systems, which are isosteres of indole and purine, common in kinase inhibitors.

Materials:

-

3B5M-PB (1.0 equiv)

-

2-Aminopyridine (substituted or unsubstituted) (1.1 equiv)

-

Sodium Bicarbonate (

) (2.0 equiv) -

Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

-

Setup: Mix 3B5M-PB (1.0 mmol) and the chosen 2-aminopyridine (1.1 mmol) in Ethanol (10 mL).

-

Cyclization: Heat to reflux for 6–8 hours .

-

Mechanistic Insight: The ring nitrogen of pyridine attacks the

-carbon first (alkylation), followed by cyclization of the exocyclic amine onto the carbonyl.

-

-

Base Treatment: Unlike the thiazole synthesis, adding base during the reaction can sometimes accelerate the process. Add

(2.0 mmol) after 1 hour of reflux if reaction is sluggish. -

Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (15 mL) and extract with Ethyl Acetate (

mL). -

Drying: Dry the organic layer over anhydrous

and concentrate. -

Purification: Flash column chromatography (Gradient: 0

5% MeOH in DCM) is recommended as these products can be sticky.

Advanced Application: Downstream Functionalization

Once the heterocycle is formed, the 3-bromo position is activated for Suzuki-Miyaura coupling.

Why this order?

Attempting Suzuki coupling on the

Standard Suzuki Protocol (Post-Cyclization):

-

Substrate: Heterocycle derived from Protocols A/B (1.0 equiv).

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).

-

Catalyst:

(5 mol%). -

Base:

(3.0 equiv). -

Solvent: Dioxane:Water (4:1).

-

Conditions:

under Argon for 12h.

Safety & Handling (Critical)

-

Lachrymator: Like most phenacyl bromides, 3B5M-PB is a potent lachrymator (tear gas agent).

-

Control: Always weigh and handle inside a functioning fume hood.

-

Decontamination: Wash glassware with a dilute solution of ammonia or sodium bisulfite to quench residues before removing from the hood.

-

-

Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile) is required.

References

-

Synthesis of 2-aminothiazole derivatives via Hantzsch reaction. Der Pharma Chemica, 2011, 3(1): 466-473.

-

Evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. (Contextual reference for the 3-bromo-5-methylphenyl scaffold). ChemicalBook Entry: 1-(3-Bromo-5-methylphenyl)ethanone.[3]

-

One-pot synthesis of imidazo[1,2-a]pyridines using

-bromoketones. BenchChem Application Notes. -

Regioselective access to 2-(N-arylamino)thiazoles. RSC Advances, 2024.

Sources

"2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" as a precursor for medicinal compounds.

Application Note: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone as a Modular Scaffold in Medicinal Chemistry

Executive Summary

This guide details the handling, synthesis, and application of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (referred to herein as Compound A ). This molecule represents a "privileged scaffold" precursor in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The Value Proposition:

-

The

-Bromo Ketone Handle: A highly reactive electrophile for constructing heterocycles (thiazoles, imidazoles, imidazopyridines). -

The 3,5-Disubstituted Ring: The 3-bromo position serves as a latent handle for late-stage diversification (Suzuki/Buchwald couplings), while the 5-methyl group provides essential lipophilicity and steric bulk to fill hydrophobic pockets in protein targets.

Chemical Profile & Critical Safety (Lachrymator Warning)

Compound A is an

| Property | Specification |

| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |

| Parent Scaffold | 3'-Bromo-5'-methylacetophenone |

| Appearance | Off-white to beige crystalline solid |

| Reactivity | High electrophilicity at C-2; Aryl-Br is inert to mild nucleophiles. |

| Hazards | Severe Eye Irritant (Lachrymator) , Skin Corrosive, Acute Toxicity. |

Safety Protocol: The "Zero-Exposure" Standard

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

Neutralization Trap: Keep a beaker of 10% aqueous sodium thiosulfate nearby. All spatulas, glassware, and gloves that touch the solid must be dipped in this solution immediately after use to quench the alkylating capability.

-

PPE: Double nitrile gloves, lab coat, and tight-fitting safety goggles (face shield recommended).

Synthesis Protocol: Generation from Acetophenone

If Compound A is not available commercially, it is synthesized from 1-(3-bromo-5-methylphenyl)ethanone . We recommend the Copper(II) Bromide (

Reaction Scheme: Ar-C(O)CH3 + 2 CuBr2 → Ar-C(O)CH2Br + 2 CuBr + HBr

Materials

-

Starting Material: 1-(3-bromo-5-methylphenyl)ethanone (1.0 equiv)

-

Reagent: Copper(II) Bromide (

) (2.0 - 2.2 equiv) -

Solvent: Ethyl Acetate (EtOAc) or 1:1 EtOAc/Chloroform

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the acetophenone (10 mmol) in EtOAc (50 mL).

-

Addition: Add finely powdered

(22 mmol). The solution will appear dark green/black. -

Reflux: Heat to vigorous reflux. The reaction is heterogeneous.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The dark green color will fade to a pale amber/white suspension (formation of CuBr) as the reaction completes (typically 2–4 hours).

-

Work-up:

-

Purification: Recrystallize from Ethanol/Hexane if necessary. Do not column chromatograph unless essential, as silica can induce decomposition.

Application Protocol: Hantzsch Thiazole Synthesis

This is the primary application for Compound A. It reacts with thioamides to form 2,4-disubstituted thiazoles.

Target: Synthesis of 4-(3-bromo-5-methylphenyl)-2-substituted-thiazole .

Mechanism & Workflow

The reaction proceeds via nucleophilic attack of the sulfur on the

Figure 1: Workflow for generating thiazole libraries from Compound A.

Experimental Procedure

-

Setup: In a reaction vial, combine Compound A (1.0 equiv) and the desired Thioamide (1.1 equiv).

-

Solvent: Add Ethanol (absolute, 5 mL per mmol).

-

Reaction: Heat to reflux (80°C) for 2–6 hours.

-

Observation: The product often precipitates as the Hydrobromide (HBr) salt upon cooling.

-

-

Isolation (Salt Form): Filter the precipitate and wash with cold ethanol. This is often pure enough for the next step.

-

Isolation (Free Base):

Validation (NMR Markers)

-

Starting Material: Singlet at

4.4–4.6 ppm ( -

Product (Thiazole): The

singlet disappears. A new aromatic singlet appears at

Advanced Protocol: Late-Stage Diversification (Suzuki Coupling)

Once the heterocycle is built, the 3-bromo substituent on the phenyl ring serves as the handle for cross-coupling.

Context: The 5-methyl group prevents the ring from being too electron-poor, making the oxidative addition of Palladium relatively facile compared to highly electron-deficient rings.

Standard Suzuki Conditions

| Component | Reagent | Function |

| Substrate | Thiazole-Ar-Br (from Protocol 4) | Core Scaffold |

| Partner | Aryl Boronic Acid ( | Diversity Element |

| Catalyst | Catalyst | |

| Base | Activator | |

| Solvent | Dioxane/Water (4:1) or DMF | Medium |

Procedure:

-

Purge solvent with Nitrogen/Argon for 15 minutes (degassing is critical).

-

Mix Substrate, Boronic Acid (1.2 equiv), Base (3.0 equiv), and Catalyst in a sealed tube.

-

Heat to 90–100°C for 12 hours.

-

Work up with EtOAc/Water extraction.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Starting Material Persists | Hydrolysis of C-Br bond | Ensure solvents are anhydrous. Avoid strong bases in the first step. |

| Multiple Spots on TLC | Self-condensation | Dilute the reaction. Add the thioamide slowly to the ketone. |

| Lachrymatory Effect in Lab | Poor containment | Neutralize all glassware with Thiosulfate. Do not remove from hood until washed. |

| Low Yield in Suzuki | Protodebromination | The Ar-Br bond is reducing instead of coupling. Switch to anhydrous conditions (DMF/Cs2CO3). |

References

-

Hantzsch Thiazole Synthesis Mechanism & Scope

-

Bromination of Acetophenones

-

King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.

-

-

Medicinal Utility of 3,5-Disubstituted Scaffolds

-

Safety Data (Alpha-Bromoacetophenones)

- Thermo Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 6. benchchem.com [benchchem.com]

- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatile Role of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. The α-bromoacetophenone scaffold serves as a cornerstone for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. Among these, 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone emerges as a particularly valuable and versatile starting material. Its unique substitution pattern, featuring two bromine atoms and a methyl group on the phenyl ring, offers a handle for further functionalization and influences the electronic properties of the molecule, thereby modulating the biological activity of its derivatives.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" in the synthesis of three major classes of biologically active molecules: Chalcones , Aminothiazoles , and 1,4-Benzodiazepines . The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

I. Synthesis of Biologically Active Chalcones

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are renowned for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of halogen substituents on the aromatic rings of chalcones has been shown to enhance their biological efficacy.[2][5]

A. Mechanistic Insight: The Claisen-Schmidt Condensation

The synthesis of chalcones from 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone proceeds via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde. The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone, the chalcone.

B. Experimental Protocol: Synthesis of a Novel Bromo-Substituted Chalcone

This protocol details the synthesis of (2E)-1-(3-bromo-5-methylphenyl)-3-(aryl)-prop-2-en-1-one derivatives.

Materials:

-

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, dilute)

-

Distilled water

-

Mortar and pestle

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a mortar, grind together 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).

-

Base Addition: Add powdered sodium hydroxide (2 mmol) to the mixture and continue grinding at room temperature. A change in color and the formation of a solid mass indicate the progress of the reaction.[6]

-

Reaction Monitoring: The reaction is typically complete within 15-30 minutes, as indicated by the formation of a hard solid.

-

Work-up: To the reaction mixture, add ice-cold water (20 mL) and carefully acidify with dilute HCl to neutralize the excess NaOH.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold water until the washings are neutral. Recrystallize the product from ethanol to obtain the pure chalcone derivative.

-

Characterization: Characterize the synthesized chalcone using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

C. Data Presentation: Expected Yields and Physical Properties

| Chalcone Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |

| (2E)-1-(3-bromo-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₆H₁₁Br₂ClO | 414.52 | 85-95 | To be determined |

| (2E)-1-(3-bromo-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₇H₁₄Br₂O₂ | 426.10 | 80-90 | To be determined |

D. Visualization: Claisen-Schmidt Condensation Workflow

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

II. Synthesis of Bioactive 2-Aminothiazoles

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates. They exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[7][8] The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of this important heterocyclic system.

A. Mechanistic Insight: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. In this case, 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone serves as the α-bromoketone, and thiourea is used as the thioamide component. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring.[9][10][11]

B. Experimental Protocol: One-Pot Synthesis of a Novel 2-Aminothiazole Derivative

This protocol describes a one-pot synthesis of 4-(3-bromo-5-methylphenyl)thiazol-2-amine.

Materials:

-

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1 mmol) in ethanol (10 mL).

-

Thiourea Addition: To this solution, add thiourea (1.2 mmol).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.[12]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol if necessary.

-

Characterization: Confirm the structure of the synthesized 2-aminothiazole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

C. Data Presentation: Expected Yields and Physical Properties

| 2-Aminothiazole Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |

| 4-(3-bromo-5-methylphenyl)thiazol-2-amine | C₁₀H₉BrN₂S | 285.16 | 80-90 | To be determined |

D. Visualization: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

III. Synthesis of Bioactive 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[13][14] They act as positive allosteric modulators of the GABA-A receptor. The synthesis of the benzodiazepine core often involves the condensation of a 1,2-diaminobenzene derivative with a β-dicarbonyl compound or its equivalent.

A. Mechanistic Insight: A Potential Synthetic Route

A plausible synthetic route to a novel 1,4-benzodiazepine derivative from 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone involves a multi-step process. The initial step would be the reaction of the α-bromoketone with a 1,2-diaminobenzene derivative. This would be followed by an intramolecular cyclization to form the seven-membered diazepine ring. The specific reaction conditions would need to be optimized to favor the desired cyclization pathway.

B. Experimental Protocol: A Proposed Synthesis of a Novel 1,4-Benzodiazepine

This protocol outlines a proposed, multi-step synthesis of a 2-(3-bromo-5-methylphenyl)-1H-1,4-benzodiazepine derivative.

Step 1: Synthesis of the Diamine Adduct

Materials:

-

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

-

o-Phenylenediamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Solution: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and triethylamine (1.2 mmol) in dichloromethane (15 mL).

-

Ketone Addition: To this solution, add a solution of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1 mmol) in dichloromethane (5 mL) dropwise at 0°C.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to the 1,4-Benzodiazepine

Materials:

-

Diamine adduct from Step 1

-

Acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve the purified diamine adduct (1 mmol) in acetic acid (10 mL) in a round-bottom flask.

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

Characterization: Characterize the final 1,4-benzodiazepine derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

C. Data Presentation: Expected Product

| 1,4-Benzodiazepine Derivative | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(3-bromo-5-methylphenyl)-1H-1,4-benzodiazepine | C₁₆H₁₃BrN₂ | 313.20 |

D. Visualization: Proposed 1,4-Benzodiazepine Synthesis Pathway

Caption: Proposed two-step synthesis of a 1,4-benzodiazepine derivative.

Conclusion: A Gateway to Novel Bioactive Scaffolds

"2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" is a highly promising and adaptable starting material for the synthesis of a wide range of biologically active molecules. The protocols detailed in this guide for the synthesis of chalcones, 2-aminothiazoles, and 1,4-benzodiazepines provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The inherent reactivity of the α-bromo-ketone functionality, coupled with the unique substitution pattern of the aromatic ring, makes it an invaluable tool in the quest for novel therapeutics. Further exploration of its reactivity and the biological evaluation of its derivatives are sure to yield exciting discoveries in the field of drug development.

References

- Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC. (n.d.).

- Prasad, Y. R., et al. (2008). Synthesis and antimicrobial activity of some new chalcones. E-Journal of Chemistry, 5(3), 517-522.

-

Drugs.com. (2023, April 14). List of Benzodiazepine Anticonvulsants + Uses, Side Effects. Retrieved March 7, 2026, from [Link]

- Hasan, A., et al. (2018). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Journal of Physics: Conference Series, 1028, 012035.

- Ferreira, P. M. P., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Applied Pharmaceutical Science, 11(5), 001-009.

- Pawar, S. S., & Rindhe, S. S. (2014). Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica, 6(5), 219-222.

- Greenblatt, D. J., & Shader, R. I. (1982). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine, 49(4), 291-294.

- A highly efficient and rapid synthesis of 2-amino-4-arylthiazoles and 2-methyl-4-arylthiazole from α-bromoketone and thiourea/thioamide is described using room temperature ionic liquid at ambient conditions. (n.d.).

-

Wikipedia. (n.d.). Benzodiazepine. Retrieved March 7, 2026, from [Link]

- Morimoto, K., et al. (1986). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Epilepsia, 27(6), 725-732.

- Steinhoff, B. J., et al. (2022). Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability. CNS Drugs, 36(9), 951-967.

- The optimum amount of urea for the selective bromination of ketones in DMF has been established. The obtained α-bromoketones have been used for the synthesis of 2-aminothiazoles in situ. (n.d.).

- The optimum amount of urea for the selective bromination of ketones in DMF has been established. The obtained α-bromoketones have been used for the... (n.d.).

- Kearney, P. C., Fernandez, M., & Flygare, J. A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(22), 13345-13358.

- A set of compounds was prepared from the 2-amino-4-(2-pyridyl) thiazole derivative 150 which was been synthesized by α-bromination of 2-acetylpyridine followed by condensation with thiourea. (n.d.).

- A new synthesis of 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones is reported. (n.d.).

- The preparation of 3-substituted 1,4-benzodiazepines by benzodiazepine enolate alkylation has been explored. (n.d.).

- The preparation of 3-substituted 1,4-benzodiazepines by benzodiazepine enolate alkylation has been explored. (n.d.).

- A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives under mild conditions was developed. (n.d.).

- An efficient and improved procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives via the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) was developed. (n.d.).

- This protocol outlines the synthesis of 6-(furan-2-yl)imidazo[2,1-b]thiazole from 2- bromo-1-furan-2-yl-ethanone and 2-aminothiazole. (n.d.).

- The presented aurones were synthesized by cyclization of chalcones which are prepaired from 2- hydroxy 5- bromo acetophenone and different aldehydes a series of bromo substituted aurones were synthesized and characterized through NMR, IR, and elemental analysis. (n.d.).

- The present study reports some fascinating results of Hantzsch's [3 + 2] cyclic condensation of α-bromo-1,3-diketones, a tri-electrophilic synthon generated in situ by bromination of 1,3-diketones using the mild brominating reagent NBS with trinucleophilic N-substituted thioureas. (n.d.).

Sources

- 1. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]

- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. drugs.com [drugs.com]

- 14. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthetic Routes to Novel Compounds from 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Executive Summary: The "Linchpin" Scaffold

In modern drug discovery, particularly within kinase inhibitor development (e.g., p38 MAPK, VEGFR), the demand for polysubstituted aryl cores is critical. The compound 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone represents a high-value "linchpin" intermediate. Its utility stems from its dual-electrophile nature:

- -Bromoketone (Highly Reactive): A soft electrophile primed for heterocyclization (Hantzsch, cyclocondensation).

-

Aryl Bromide (Latent Reactive): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for late-stage diversification after the heterocyclic core is established.

This guide outlines three validated synthetic protocols to transform this scaffold into novel bioactive heterocycles, followed by a strategy for library expansion.

Safety & Handling Protocol (Critical)

Hazard Class: Lachrymator / Corrosive / Skin Sensitizer

-

Engineering Controls: All operations involving the

-bromoketone must be performed in a certified chemical fume hood . -

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills or clean glassware contaminated with the bromoketone.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent decomposition (darkening indicates HBr release).

Synthetic Pathways Overview

The following diagram illustrates the divergent synthesis strategy. The

Caption: Divergent synthesis starting from the

Detailed Experimental Protocols

Module A: Hantzsch Thiazole Synthesis

Target: 2-Amino-4-(3-bromo-5-methylphenyl)thiazole derivatives. Mechanism: Nucleophilic attack by sulfur followed by cyclodehydration.

Reagents:

-

Substrate: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1.0 equiv)

-

Nucleophile: Thiourea (or N-substituted thiourea) (1.1 equiv)

-

Solvent: Ethanol (Absolute)

Protocol:

-

Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol (292 mg) of the

-bromoketone in 10 mL of absolute ethanol. -

Addition: Add 1.1 mmol (84 mg) of thiourea. The reaction is often exothermic; add slowly if scaling up.

-

Reflux: Fit the flask with a reflux condenser and heat to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, and a polar spot (hydrobromide salt of the product) will appear at the baseline.

-

-

Workup:

-

Cool the mixture to room temperature. A precipitate (product HBr salt) often forms.

-

Free Base Liberation: Pour the reaction mixture into 20 mL of saturated aqueous

. Stir for 15 minutes to neutralize. -

Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient. If oil persists, use flash chromatography (0-5% MeOH in DCM).

Expected Yield: 85–95%

Module B: Imidazo[1,2-a]pyridine Synthesis

Target: 2-(3-Bromo-5-methylphenyl)imidazo[1,2-a]pyridine. Relevance: This fused bicycle is a bioisostere of indole and widely used in GABA receptor ligands and kinase inhibitors.

Reagents:

-

Substrate: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1.0 equiv)

-

Nucleophile: 2-Aminopyridine (1.1 equiv)

-

Base:

(1.5 equiv) -

Solvent: Ethanol or 1,4-Dioxane

Protocol:

-

Setup: Charge a reaction vial with 1.0 mmol of the

-bromoketone, 1.1 mmol (104 mg) of 2-aminopyridine, and 1.5 mmol (126 mg) of -

Solvent: Add 5 mL of Ethanol.

-

Reaction: Heat to reflux for 6 hours.

-

Note: The base is included to scavenge HBr in situ, driving the equilibrium.

-

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in water (10 mL) and extract with DCM (

mL).

-

-

Purification: Flash chromatography on silica gel. Elute with Hexane:EtOAc (gradient 80:20 to 50:50).

Data Summary for Heterocycle Formation:

| Parameter | Route A (Thiazole) | Route B (Imidazopyridine) |

| Nucleophile | Thiourea | 2-Aminopyridine |

| Stoichiometry | 1:1.1 | 1:1.1 |

| Temp/Time | 78°C / 2-4 h | 78°C / 6 h |

| Workup pH | Basic ( | Basic ( |

| Key NMR Signal | Thiazole C5-H ( | Imidazo C3-H ( |

Module C: Library Expansion via Suzuki-Miyaura Coupling

Concept: Once the heterocycle is formed, the 3-bromo substituent on the phenyl ring becomes the primary reactive site. This allows for the introduction of diverse biaryl systems without affecting the heterocyclic core.

Reagents:

-

Substrate: Heterocyclic intermediate from Module A or B (1.0 equiv)

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

-

Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Add the solvent mixture. Sparge with Argon for 5 minutes (Critical step to prevent homocoupling).

-